benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
Description
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a triazolopyrimidine derivative characterized by a benzyl-substituted triazole ring fused to a pyrimidinone core. Such compounds are of interest in medicinal chemistry due to their structural similarity to purine analogs, which often exhibit bioactivity in neurological and oncological contexts .
Properties
IUPAC Name |
benzyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-17(28-13-16-9-5-2-6-10-16)12-24-14-21-19-18(20(24)27)22-23-25(19)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWTIYAFHXGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate can be synthesized through various synthetic routes. Typically, the preparation involves:
Formation of the Triazolopyrimidine Core: : This is achieved by cyclization reactions, often involving the use of formylhydrazine and a dicarbonyl compound.
Introduction of Benzyl Groups: : Benzyl chloride is usually employed in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl moieties via nucleophilic substitution.
Esterification: : The final step involves esterification of the acetic acid derivative using benzyl alcohol under acidic conditions, often catalyzed by sulfuric acid or via the Fischer esterification method.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic pathway, scaled up with optimized conditions to maximize yield and minimize by-products. Large reactors with precise temperature and pH control are used to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It can also be reduced at specific positions using hydrogenation catalysts or metal hydrides like lithium aluminum hydride.
Substitution: : The compound’s structure allows for various substitution reactions, especially on the aromatic rings, using electrophilic aromatic substitution reagents such as halogens in the presence of Lewis acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Chlorine gas with ferric chloride catalyst.
Major Products
Depending on the type of reaction and specific conditions, the major products include oxidized derivatives, reduced forms of the triazolopyrimidine ring, and substituted benzyl or aromatic derivatives.
Scientific Research Applications
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is highly valued in scientific research, particularly for:
Medicinal Chemistry: : Used as a core structure in designing drugs with potential anticancer, antiviral, or antibacterial activity.
Biological Studies: : Serves as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Synthesis: : Acts as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Industrial Applications: : Employed in the production of specialty chemicals and advanced materials due to its reactive functionality and stability.
Mechanism of Action
The mechanism by which benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate exerts its effects typically involves:
Molecular Targets: : The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity.
Pathways: : It can influence cellular pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Methyl [3-(4-Chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6-yl]Acetate
- Key Differences :
- Substituent : The triazole ring is substituted with a 4-chlorobenzyl group instead of benzyl.
- Ester Group : Methyl ester replaces the benzyl ester.
- Implications: The electron-withdrawing chlorine atom may enhance metabolic stability compared to the parent compound .
Ethyl 2-(3-Benzyl-7-oxo-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6(7H)-yl)Propanoate
- Key Differences: Chain Length: Propanoate (3-carbon chain) replaces the acetate (2-carbon chain). Ester Group: Ethyl ester instead of benzyl ester.
- Implications :
2-(3-Benzyl-7-oxo-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6(7H)-yl)-N-(2-(Trifluoromethyl)Phenyl)Acetamide
- Key Differences :
- Functional Group : Amide replaces the ester.
- Substituent : Trifluoromethylphenyl group attached to the amide nitrogen.
- The trifluoromethyl group increases metabolic resistance and electronegativity, which could alter pharmacokinetics .
2-{3-Methyl-7-oxo-3H,6H,7H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6-yl}-N-(2-Phenylethyl)Acetamide
- Key Differences :
- Triazole Substituent : Methyl instead of benzyl.
- Side Chain : Phenylethylamide replaces benzyl ester.
- Implications :
Comparative Data Table
Research Implications and Trends
- Structural Flexibility : Modifications to the triazole substituent (e.g., benzyl vs. methyl) and ester/amide groups allow tuning of lipophilicity and target engagement .
- Metabolic Considerations : Bulky benzyl/chlorobenzyl groups may slow degradation, while amides resist esterase-mediated hydrolysis .
Biological Activity
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 390.403 g/mol. The compound features a triazolo-pyrimidine core that is known for its diverse pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses.
- Antiproliferative Activity : Some studies have indicated that derivatives of triazolo-pyrimidines exhibit antiproliferative effects against various human tumor cell lines.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the benzyl and triazolo-pyrimidine moieties can significantly affect the compound's potency and selectivity. For instance:
- Substituent Variations : Different substituents on the benzyl group can lead to variations in biological activity. For example, compounds with methoxy or ethoxy substitutions have demonstrated enhanced inhibitory effects on certain kinases.
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | -OCH3 | 0.012 | High potency against aPKCζ |
| Compound B | -OCH2CH3 | 0.413 | Moderate potency |
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant antiproliferative activity with IC50 values in the nanomolar range against multiple cell lines.
- In Vivo Models : Further investigations using animal models have shown that this compound can effectively reduce tumor growth and vascular permeability associated with tumor progression. In one study, intravitreal administration in rats resulted in a marked decrease in vascular permeability induced by VEGF.
Q & A
Q. What are the established synthetic routes for benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate?
The compound can be synthesized via cyclocondensation reactions. For example, triethyl orthoesters (e.g., triethyl orthoformate) react with hydrazinyl-substituted pyrimidine precursors under refluxing acetic acid (AcOH) for 6 hours, yielding triazolopyrimidine derivatives in 40–90% efficiency. Optimization of molar ratios and reaction time is critical for maximizing yield .
Q. How is the molecular structure confirmed for this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The software refines structural parameters such as bond lengths, angles, and torsion angles, ensuring accuracy even for complex fused-ring systems. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals .
Q. What spectroscopic techniques are used for characterization?
- NMR : and NMR to confirm proton environments and carbon frameworks.
- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR : To identify functional groups like carbonyl (C=O) and triazole rings. Cross-validation between techniques resolves ambiguities, especially in cases of tautomerism .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological activity?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (using AutoDock Vina or Schrödinger Suite) assesses binding affinity to targets like NADPH oxidase (NOX) or c-Met kinase, as seen in structurally related triazolopyrimidines .
Q. What strategies address contradictions between experimental and computational data?
Example: If NMR suggests a tautomeric form conflicting with X-ray data, use dynamic NMR experiments (variable-temperature or -labeling) to study tautomer equilibria. SC-XRD provides definitive ground-state structures, while DFT-MD simulations model dynamic behavior .
Q. How is the compound’s stability assessed under varying conditions?
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Photostability : UV-Vis spectroscopy under controlled light exposure.
- Hydrolytic stability : pH-dependent degradation studies (e.g., in buffered solutions at 37°C). Data guides storage conditions (e.g., desiccated, light-protected) .
Methodological Challenges and Solutions
Q. How to optimize cyclocondensation reactions for higher yields?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | No catalyst | Avoids side products |
| Solvent | AcOH | Enhances protonation |
| Temperature | Reflux (~110°C) | Accelerates cyclization |
| Reaction Time | 6–8 hours | Balances completion vs. decomposition |
| Pilot reactions with in-situ FTIR monitoring can track intermediate formation . |
Q. What are common pitfalls in crystallizing triazolopyrimidine derivatives?
- Polymorphism : Screen solvents (e.g., DMSO, EtOH) to isolate stable polymorphs.
- Twinned crystals : Use SHELXL’s TWIN command for refinement .
- Disorder : Apply restraints to atomic displacement parameters (ADPs) during refinement.
Biological and Pharmacological Applications
Q. What biological targets are associated with this compound?
Structural analogs (e.g., VAS2870, VAS3947) inhibit NADPH oxidase (NOX), a target in oxidative stress-related diseases. Modifications at the 3-benzyl or 7-oxo positions tune selectivity and potency .
Q. How to design derivatives for improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
